![molecular formula C21H16FN7O2 B2682119 4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1903434-68-3](/img/structure/B2682119.png)
4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrrole, a triazolo-pyridine, an oxadiazole, and a fluorophenyl group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially engage in various intermolecular interactions, such as pi-stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
The disposition and metabolism of substances structurally similar to 4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide have been extensively studied to understand their pharmacokinetics and potential therapeutic applications. For instance, studies on compounds like SB-649868, which is a novel orexin 1 and 2 receptor antagonist, showcase the detailed pharmacokinetics involving absorption, distribution, metabolism, and excretion patterns in humans. These studies reveal that elimination of drug-related material occurs principally via feces, with urinary excretion accounting for a smaller fraction of total radioactivity. Metabolite profiling and characterization using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and NMR spectroscopy indicate the presence of more slowly cleared metabolites in the plasma, suggesting a complex metabolism pathway that includes oxidation and rearrangement processes (Renzulli et al., 2011).
Environmental and Health Impact
Research on environmental exposure to various chemicals, including pesticides and related compounds, is crucial in understanding the potential health impacts on populations. Studies like those conducted on South Australian preschool children to measure the extent of exposure to organophosphorus and pyrethroid pesticides provide valuable insights into the widespread exposure to these chemicals and the need for public health policies to regulate their use. Such research underscores the importance of monitoring and evaluating the exposure levels of potentially harmful chemicals to mitigate health risks (Babina et al., 2012).
Diagnostic and Therapeutic Potential
The development and application of radiotracers for imaging in diseases like Alzheimer's and prostate cancer highlight the therapeutic potential of novel compounds. For example, 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, has shown promise in improving the localization of biochemical recurrence of prostate cancer, thereby significantly impacting patient management and treatment planning (Rousseau et al., 2019). Similarly, PET studies with radioligands such as [11C]PIB have revealed increased tracer uptake in several brain regions in Alzheimer's disease, providing a non-invasive method to study the distribution and phases of amyloid pathology in living patients (Kemppainen et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O2/c1-12-25-21(31-28-12)14-6-7-29-18(9-14)26-27-19(29)11-24-20(30)17-8-15(10-23-17)13-2-4-16(22)5-3-13/h2-10,23H,11H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHDIVFPLVQXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.